
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichlorofuran-2(5H)-one with a hydrazone derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, acids, bases, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: A precursor in the synthesis of the target compound.
Phenylhydrazone derivatives: Compounds with similar hydrazone functional groups.
Other furan derivatives: Compounds with similar furan rings and substituents.
Uniqueness
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C18H14Cl2N2O2 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
3,4-dichloro-2-[(2Z)-2-phenyl-2-(phenylhydrazinylidene)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-16-15(24-18(23)17(16)20)11-14(12-7-3-1-4-8-12)22-21-13-9-5-2-6-10-13/h1-10,15,21H,11H2/b22-14- |
Clave InChI |
QVARNPVPLYPSMO-HMAPJEAMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/CC3C(=C(C(=O)O3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)CC3C(=C(C(=O)O3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
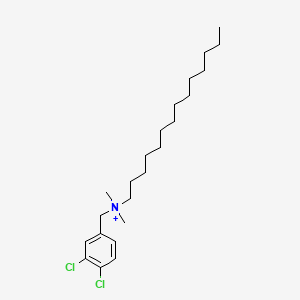
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
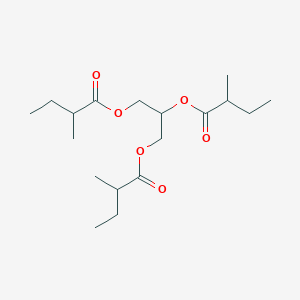

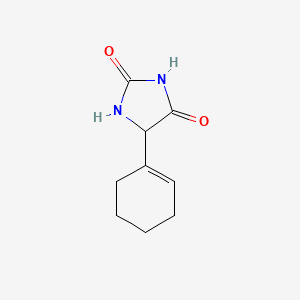
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
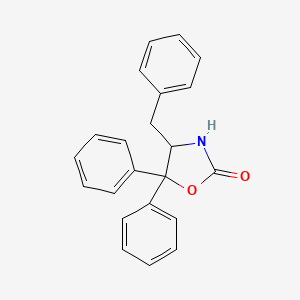
![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
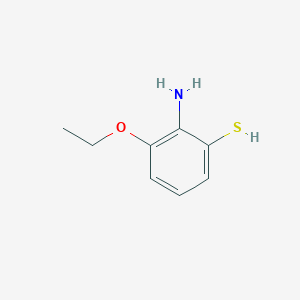
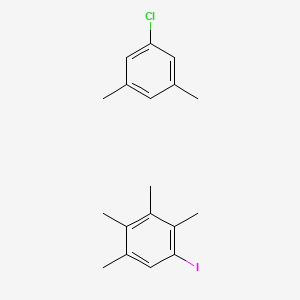
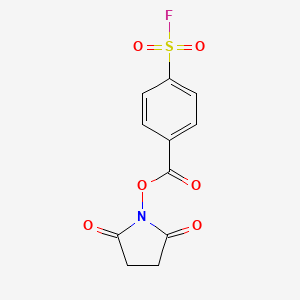
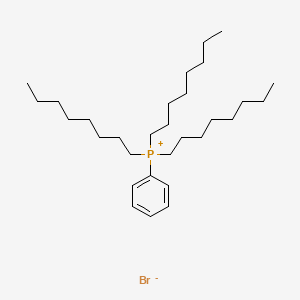
![1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)
